3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C15H14N2OS2 It is known for its unique structure, which includes a thiophene ring, a cyanomethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with cyanomethyl sulfide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the cyanomethyl group.
Reduction: Reduced forms of the cyanomethyl group, potentially forming primary amines.
Substitution: Substituted thiophene derivatives with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and cyanomethyl group are believed to play crucial roles in its reactivity and biological activity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(cyanomethyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide
- 3-[(cyanomethyl)sulfanyl]-N-(2,4-dimethylphenyl)-2-thiophenecarboxamide
- 3-[(cyanomethyl)sulfanyl]-N-(3,5-dimethylphenyl)-2-thiophenecarboxamide
Uniqueness
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its steric and electronic properties
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-N-(2,6-dimethylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-4-3-5-11(2)13(10)17-15(18)14-12(6-8-20-14)19-9-7-16/h3-6,8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXEGLZECPSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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